6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one
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Overview
Description
6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring The presence of a chloropropyl group and a methyl group adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products. Solvent recovery and recycling are also integral parts of the industrial process to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Thioethers are commonly formed.
Scientific Research Applications
6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropropyl group allows for covalent binding to nucleophilic sites on proteins, while the thiazolopyrimidine core can engage in π-π stacking interactions with aromatic residues. These interactions disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-one Derivatives: Compounds with similar core structures but different substituents, such as 6-(2-bromoethyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one.
Pyridodipyrimidine Heterocycles: These compounds share a similar fused ring system but differ in the nitrogen atom positions and substituents.
Uniqueness
6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for developing new compounds with specific biological activities .
Properties
Molecular Formula |
C10H11ClN2OS |
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Molecular Weight |
242.73 g/mol |
IUPAC Name |
6-(3-chloropropyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H11ClN2OS/c1-7-8(3-2-4-11)9(14)13-5-6-15-10(13)12-7/h5-6H,2-4H2,1H3 |
InChI Key |
UGJLCYFDVGMCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCCCl |
Origin of Product |
United States |
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